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Compound of Interest

1-(2-Methoxy-5-
Compound Name:
methylphenyl)ethanone

cat. No.: B1352155

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic data
for 5-Methyl-2-methoxyacetophenone. Due to the absence of experimentally acquired spectra
for this specific compound in readily available scientific literature and databases, this document
presents predicted spectral data based on established principles of spectroscopy and analysis
of structurally similar compounds. This guide is intended to serve as a valuable reference for
researchers in drug discovery, chemical analysis, and related fields for the identification and
characterization of this and similar molecules.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted key spectroscopic data for 5-Methyl-2-
methoxyacetophenone. These predictions are derived from spectral data of isomers and
related acetophenone derivatives, such as 2-methoxyacetophenone and 4-

methoxyacetophenone, and are supported by established chemical shift and fragmentation
theories.

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data
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1H NMR (Predicted) 13C NMR (Predicted)

Chemical Shift (d) in

Chemical Shift (d) in

Assignment Assignment
ppm ppm
~7.6(d,J=85Hz2) H-6 ~ 199 C=0
~7.2(d, J=85Hz) H-4 ~ 158 C-2
~ 6.8 (s) H-3 ~ 138 C-5
~3.9(s) -OCHs ~131 C-1
~ 2.6 (s) -C(O)CHs ~ 130 C-6
~2.3(s) -CHs (at C-5) ~ 125 C-4
~ 111 C-3
~55 -OCHs
~31 -C(O)CHs
~21 -CHs (at C-5)

Table 2: Predicted Infrared (IR) Spectroscopy Data

Parameter

Predicted Value

Technique

Attenuated Total Reflectance (ATR)-IR

Key Absorption Bands (cm™1)

Carbonyl (C=0) Stretch

~1670-1690 (strong, sharp)

Aromatic C-H Stretch

~3000-3100 (medium)

Aliphatic C-H Stretch

~2850-2960 (medium)

C-0O-C Asymmetric Stretch

~1240-1260 (strong)

C-0O-C Symmetric Stretch

~1020-1040 (medium)

Aromatic C=C Bending

~1600, ~1480 (medium)
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Table 3: Predicted Mass Spectrometry (MS) Data

Parameter Predicted Value

Technique Electron lonization (EI)-MS
Molecular Formula C10H1202

Molecular Weight 164.20 g/mol

Predicted Major m/z Peaks 164 (M+), 149, 121, 91, 77, 43

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques

discussed. These represent standard laboratory practices for the analysis of organic

compounds like acetophenones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in a suitable
deuterated solvent (e.g., CDCls, DMSO-ds) to a volume of about 0.6-0.7 mL in a standard 5
mm NMR tube.

Data Acquisition: *H and 3C NMR spectra are recorded on a spectrometer operating at a
field strength of, for example, 400 or 500 MHz for protons. A sufficient number of scans are
acquired to obtain a good signal-to-noise ratio. For 3C NMR, proton decoupling is typically
employed to simplify the spectrum.

Analysis: The resulting spectra are analyzed for chemical shifts (d), coupling constants (J),
signal multiplicity, and integration (for *H NMR) to elucidate the molecular structure.
Chemical shifts are referenced to the residual solvent peak or an internal standard like
tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Sample Preparation (ATR-IR): A small amount of the solid or liquid sample is placed directly
onto the surface of the ATR crystal.
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o Data Acquisition: The IR spectrum is recorded, typically over a range of 4000 to 400 cm~1. A
background spectrum of the clean ATR crystal is taken prior to the sample measurement.

e Analysis: The spectrum is analyzed to identify characteristic absorption bands corresponding
to the various functional groups present in the molecule, such as C=0, C-O, C-H, and
aromatic C=C bonds.

Mass Spectrometry (MS)

o Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is
dissolved in a volatile organic solvent (e.g., dichloromethane, methanol). For direct infusion,
a dilute solution of the sample is prepared.

o Data Acquisition: The sample is introduced into the mass spectrometer, where it is ionized,
commonly by electron ionization (El). The resulting ions are separated based on their mass-
to-charge ratio (m/z) and detected.

e Analysis: The mass spectrum is analyzed to determine the molecular weight from the
molecular ion peak (M*). The fragmentation pattern provides valuable information about the
structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a
compound like 5-Methyl-2-methoxyacetophenone.
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Workflow for Spectroscopic Analysis of 5-Methyl-2-methoxyacetophenone

Compound Synthesis & Purification

Synthesis of
5-Methyl-2-methoxyacetophenone

Purification
(e.g., Column Chromatography)

Spectroscopic Analysis

NMR Spectroscopy

(1H, 13C) IR Spectroscopy Mass Spectrometry

Data Interpretation & Structure Elucidation

Analyze NMR Data:
- Chemical Shifts
- Coupling Constants

Analyze IR Data: Analyze MS Data:
- Functional Group - Molecular lon Peak
Identification - Fragmentation Pattern

- Integration

Combine all spectral data
to confirm the structure of
5-Methyl-2-methoxyacetophenone

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 5-
Methyl-2-methoxyacetophenone.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 5-Methyl-2-
methoxyacetophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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methoxyacetophenone]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b1352155?utm_src=pdf-body-img
https://www.benchchem.com/product/b1352155#spectral-data-for-5-methyl-2-methoxyacetophenone
https://www.benchchem.com/product/b1352155#spectral-data-for-5-methyl-2-methoxyacetophenone
https://www.benchchem.com/product/b1352155#spectral-data-for-5-methyl-2-methoxyacetophenone
https://www.benchchem.com/product/b1352155#spectral-data-for-5-methyl-2-methoxyacetophenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1352155?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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